N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide
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Overview
Description
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide is a complex organic compound with a molecular formula of C13H26N4O2. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide typically involves multiple steps. One common method starts with the reaction of piperazine with 2-chloro-N-methylacetamide to form an intermediate compound. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetic acid, while reduction could produce N-tert-butyl-2-{4-[2-(methylamino)ethyl]piperazin-1-yl}acetamide .
Scientific Research Applications
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetic acid
- N-tert-butyl-2-{4-[2-(methylamino)ethyl]piperazin-1-yl}acetamide
- 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester
Uniqueness
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butyl and piperazine moieties contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H26N4O2 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H26N4O2/c1-13(2,3)15-11(18)10-16-5-7-17(8-6-16)12(19)9-14-4/h14H,5-10H2,1-4H3,(H,15,18) |
InChI Key |
ZAWGSOJGQMKRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CNC |
Origin of Product |
United States |
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